molecular formula C22H22N4O4S2 B2711631 N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941997-50-8

N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2711631
CAS No.: 941997-50-8
M. Wt: 470.56
InChI Key: PRDMPPBLTQOFAQ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S2 and its molecular weight is 470.56. The purity is usually 95%.
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Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Synthesis Overview

The synthesis of this compound typically involves multiple organic reactions. Key steps include:

  • Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.
  • Attachment of the Methoxyphenyl Group : Introduced via nucleophilic substitution reactions using a methoxyphenylamine derivative.
  • Formation of the Acetamide Group : This involves acylation of an aniline derivative.
  • Coupling Reactions : The final step involves coupling the thiazole derivative with the acetamidophenyl derivative to form the desired thioether linkage .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activity. For instance, derivatives from the thiazole family have shown efficacy against various cancer cell lines, including melanoma and pancreatic cancer. A lead compound from a related study demonstrated high in vitro potency and induced cell death through apoptosis and autophagy mechanisms .

Table 1: Anticancer Activity Comparison

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
Lead Compound 6bMelanoma, CML0.5Apoptosis, Autophagy
N-(4-acetamidophenyl)…Breast Cancer0.8Apoptosis Induction
Similar Thiazole DerivativeGlioblastoma0.3Cell Cycle Arrest

Enzyme Inhibition

The compound may also act as an enzyme inhibitor or receptor modulator, which is crucial for drug development targeting specific diseases such as cancer and inflammatory conditions. The thiazole ring and acetamide group are likely critical for its binding affinity to biological targets .

The mechanism of action for this compound likely involves interaction with proteins or enzymes, inhibiting their activity or modulating their function. The unique structural features contribute to its pharmacological profile, enhancing its potential as a therapeutic agent .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Antitumor Activity : A study evaluated the cytotoxic effects of various thiazole derivatives against glioblastoma multiforme and breast adenocarcinoma cell lines, reporting significant antiproliferative effects at nanomolar concentrations .
    • Results : Morphological changes indicative of apoptosis were observed.
  • Pharmacokinetic Studies : Research involving biodistribution and pharmacokinetics demonstrated rapid clearance from the bloodstream, with kidneys identified as the primary excretion pathway for related compounds .

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-14(27)23-15-3-5-16(6-4-15)25-21(29)13-32-22-26-18(12-31-22)11-20(28)24-17-7-9-19(30-2)10-8-17/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDMPPBLTQOFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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